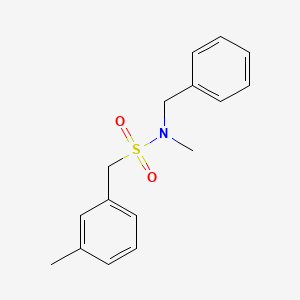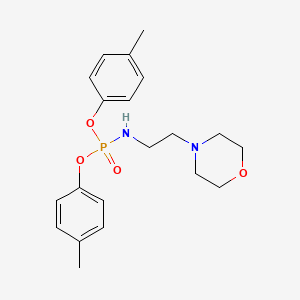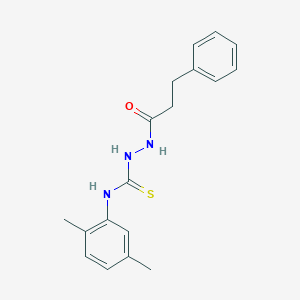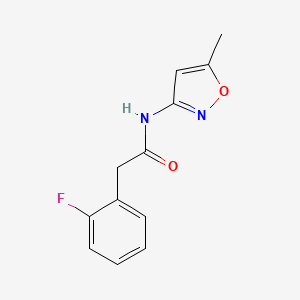![molecular formula C23H14F3NO3 B4845250 4-(2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4845250.png)
4-(2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-(2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of chromenyl benzamides. This compound is characterized by the presence of a chromenyl group, a trifluoromethyl phenyl group, and a benzamide moiety. The chromenyl group is derived from coumarin, a naturally occurring compound known for its diverse biological activities. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
The synthesis of 4-(2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenyl intermediate. This can be achieved through the cyclization of salicylaldehyde derivatives with ethyl acetoacetate under acidic conditions to form the chromenyl core. The trifluoromethyl phenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoromethyl benzoyl chloride and an appropriate catalyst such as aluminum chloride. Finally, the benzamide moiety is formed by reacting the intermediate with an amine derivative under suitable conditions .
Chemical Reactions Analysis
4-(2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
4-(2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 4-(2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more potent biological effects. The benzamide moiety can form hydrogen bonds with target proteins, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar compounds to 4-(2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]benzamide include other chromenyl derivatives and trifluoromethyl-substituted benzamides. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:
4-(2-oxo-2H-chromen-3-yl)-N-phenylbenzamide: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
4-(2-oxo-2H-chromen-3-yl)-N-[4-(trifluoromethyl)phenyl]benzamide: Similar structure but with the trifluoromethyl group in a different position, leading to variations in its properties and applications
Properties
IUPAC Name |
4-(2-oxochromen-3-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3NO3/c24-23(25,26)17-5-3-6-18(13-17)27-21(28)15-10-8-14(9-11-15)19-12-16-4-1-2-7-20(16)30-22(19)29/h1-13H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHIEDNVROZIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoic acid](/img/structure/B4845168.png)



![N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4845191.png)
![2,3-DIHYDRO-1H-INDOL-1-YL[1-(4-FLUOROBENZOYL)-3-PIPERIDYL]METHANONE](/img/structure/B4845198.png)
![1-ethyl-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4845202.png)
![3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4845210.png)
![1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4845212.png)
![1-[4-(2-Fluoro-5-methyl-4-propanoylphenyl)piperazin-1-yl]pentan-1-one](/img/structure/B4845230.png)
![allyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4845241.png)

![N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide](/img/structure/B4845248.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenyl-N-pyridin-2-ylpropanamide](/img/structure/B4845261.png)
